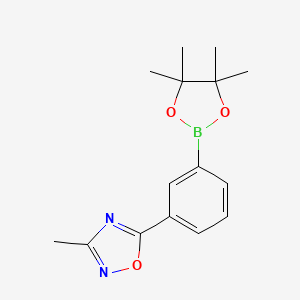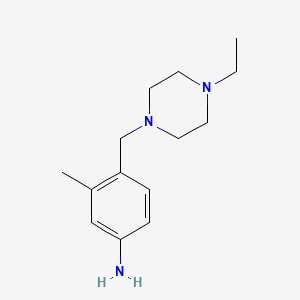![molecular formula C12H14N2O3 B13883703 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is a compound that features a 1H-imidazole moiety linked to a phenoxy group, which is further connected to a 1,2-propanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- typically involves the reaction of 1H-imidazole derivatives with phenoxy compounds under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,2-propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
科学研究应用
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1,2-Propanediol,3-[4-(1h-imidazol-1-yl)phenoxy]-: Similar structure but with a different position of the nitrogen atom in the imidazole ring.
1,2-Propanediol,3-[4-(1h-benzimidazol-2-yl)phenoxy]-: Contains a benzimidazole ring instead of an imidazole ring.
1,2-Propanediol,3-[4-(1h-pyrazol-2-yl)phenoxy]-: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
3-[4-(1H-imidazol-2-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H14N2O3/c15-7-10(16)8-17-11-3-1-9(2-4-11)12-13-5-6-14-12/h1-6,10,15-16H,7-8H2,(H,13,14) |
InChI 键 |
QITBVXNICZOICT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=CN2)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



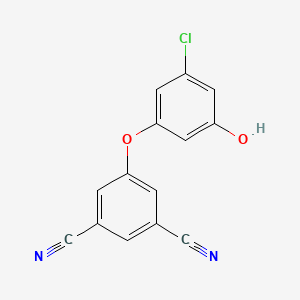


![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
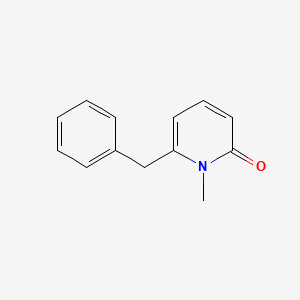
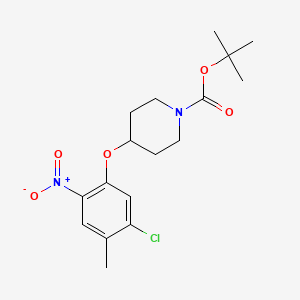
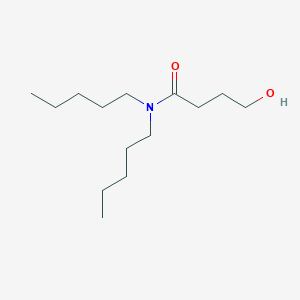
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)

